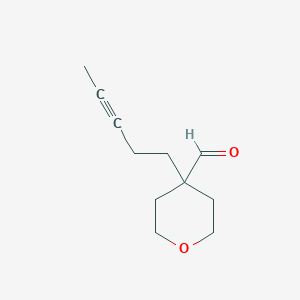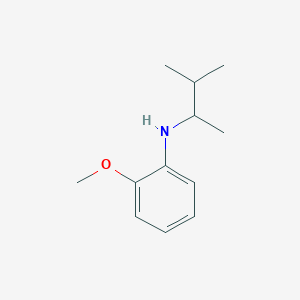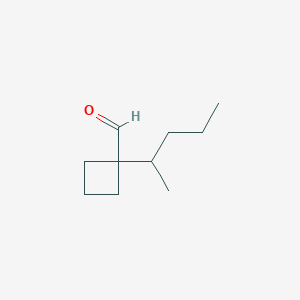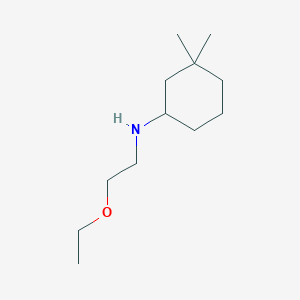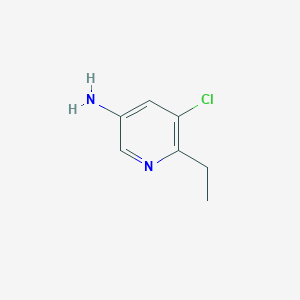
5-Chloro-6-ethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-ethylpyridin-3-amine is an organic compound with the molecular formula C₇H₉ClN₂ It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethylpyridin-3-amine typically involves the chlorination of 6-ethylpyridin-3-amine. One common method is the direct chlorination using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-Ethylpyridin-3-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form 5-chloro-6-ethylpiperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Major Products Formed
Nucleophilic Substitution: Products like 5-methoxy-6-ethylpyridin-3-amine or 5-thioethyl-6-ethylpyridin-3-amine.
Oxidation: Products like 5-chloro-6-ethylpyridine-3-carboxylic acid.
Reduction: Products like 5-chloro-6-ethylpiperidine.
Scientific Research Applications
5-Chloro-6-ethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethylpyridin-3-amine largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The chlorine and ethyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyridin-3-amine
- 6-Chloro-3-ethylpyridin-2-amine
- 5-Bromo-6-ethylpyridin-3-amine
Uniqueness
5-Chloro-6-ethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
HPZQJLAVYITIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


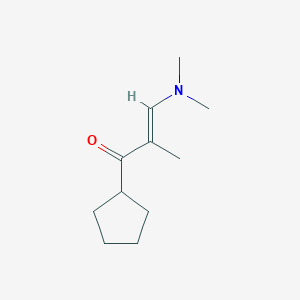
![2-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol](/img/structure/B13282752.png)
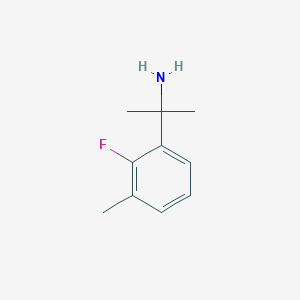
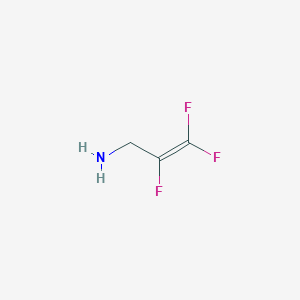
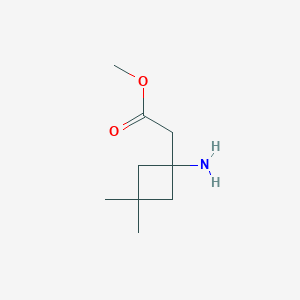
![7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13282775.png)
![3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one](/img/structure/B13282778.png)
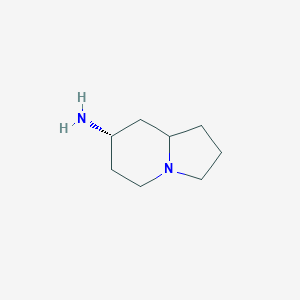
![2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282806.png)
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
